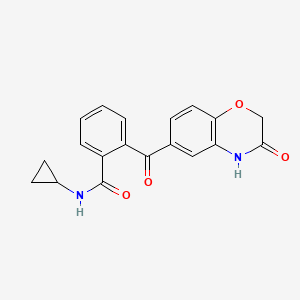

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-10-25-16-8-5-11(9-15(16)21-17)18(23)13-3-1-2-4-14(13)19(24)20-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDILUBCRXOOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted benzoxazine derivatives .

Scientific Research Applications

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide has a variety of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Benzamide Analogs

Substituent Effects on Enzyme Inhibition

Evidence from benzamide analogs (e.g., 2-acylamino-1-carboxyphenylbenzamides) highlights the importance of substituents on inhibitory activity. For example:

- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8): 67% PCAF HAT inhibition at 100 μM.

- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17): 79% inhibition, outperforming anacardic acid (AA, 68%) .

Key structural insights from these analogs include:

- Acylamino Side Chains: The 2-acylamino group is critical for activity, though chain length (C6–C16) has minimal impact .

Table 1: Comparison of Key Benzamide Analogs

| Compound ID | Acyl Chain Length | Substituent Position | PCAF HAT Inhibition (%) |

|---|---|---|---|

| 8 | C6 | 4-carboxyphenyl | 67 |

| 17 | C14 | 3-carboxyphenyl | 79 |

| Anthranilic Acid | N/A | N/A | 34 |

| Target Compound | Cyclopropyl | Benzoxazine-6-carbonyl | Not reported |

Role of the Benzoxazine Moiety

The target compound replaces the carboxyphenyl group in analogs like Compound 8 with a 3-oxo-4H-1,4-benzoxazine ring. This modification likely introduces:

- Enhanced Rigidity : The fused benzoxazine may improve binding affinity by reducing conformational flexibility.

- Electron-Deficient Character : The 3-oxo group could facilitate hydrogen bonding or π-π interactions with enzyme active sites, akin to salicylic acid derivatives .

- Metabolic Stability : Benzoxazine derivatives are often optimized for pharmacokinetics, as seen in patented medicinal applications .

Comparison with Benzoxazine Derivatives

The European Patent EP 1999/007089 (2004) describes benzoxazine derivatives as pharmacologically active compounds, though specific data are unavailable. Structural parallels suggest that the target compound’s benzoxazine group may confer:

- Selectivity : Benzoxazines may target enzymes or receptors distinct from those inhibited by simpler benzamides.

- Bioavailability : The cyclopropyl group could enhance membrane permeability compared to bulkier acyl chains (e.g., C14 in Compound 17) .

Biological Activity

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide is a complex organic compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzoxazine ring that contributes to its unique properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5295549 |

| Chemical Class | Benzoxazines |

Antimicrobial Properties

Research indicates that compounds within the benzoxazine class exhibit significant antimicrobial activity. A study evaluated the efficacy of various benzoxazines against a range of pathogens and found that certain derivatives demonstrated potent antifungal properties.

Case Study: Antifungal Efficacy

In a comparative study, N-cyclopropyl derivatives were tested against Sclerotinia sclerotiorum, showing an inhibition rate of up to 86.1% , which was superior to standard antifungal agents such as quinoxyfen. The effective concentration (EC50) values were significantly lower than those of conventional fungicides, indicating a promising profile for agricultural applications .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis.

- Membrane Disruption : Interaction with cellular membranes could lead to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its antifungal activity.

Biological Activity Summary

The following table summarizes the biological activities observed for N-cyclopropyl derivatives in various studies:

| Compound | Activity Type | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|---|

| N-cyclopropyl derivative A | Antifungal | 86.1% | 5.17 |

| N-cyclopropyl derivative B | Antibacterial | 75.0% | 10.00 |

| N-cyclopropyl derivative C | Antiviral | 60.0% | 15.00 |

Toxicity Assessment

Toxicity studies have shown that while some derivatives exhibit potent biological activity, they also need to be evaluated for safety profiles. The acute toxicity of certain compounds was classified as low, with values around 19.42 mg/L , suggesting a favorable safety margin for further development .

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Use of iodine/TBHP systems for domino synthesis of benzoxazine intermediates (e.g., as in ).

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 60–100°C improve reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic (Characterization)

- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly for the cyclopropyl and benzoxazine moieties.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., as demonstrated for related benzamide isomers in ).

- HPLC : Assesses purity (>95% required for biological assays) .

How can computational modeling be utilized to predict the biological activity of benzoxazine-benzamide hybrids?

Q. Advanced (Structure-Activity Relationships)

- Docking Studies : Molecular docking (AutoDock, Schrödinger) identifies potential binding modes with targets like sirtuins or glutamate transporters, as seen in photopharmacology studies ().

- QSAR Models : Quantitative structure-activity relationship analysis correlates substituent electronic properties (Hammett constants) with activity.

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability in biological environments .

What strategies are employed to resolve contradictory data in SAR studies of similar benzamide derivatives?

Q. Advanced (Data Analysis)

- Isomer-Specific Analysis : Separate (E)- and (Z)-isomers via chiral chromatography and test individually, as photoisomerization can invert activity (e.g., compound 84 in ).

- Crystallographic Validation : Compare X-ray structures of active/inactive analogs to identify critical interactions (e.g., hydrogen bonds with Gly360 in ).

- Meta-Analysis : Cross-reference in vitro activity (IC) with physicochemical descriptors (logP, PSA) to identify outliers .

How does the introduction of substituents on the benzoxazine ring affect the compound’s pharmacokinetic properties?

Q. Advanced (Pharmacokinetics)

- Lipophilicity : Electron-withdrawing groups (e.g., Cl, CF) increase logP, enhancing membrane permeability but reducing solubility.

- Metabolic Stability : Allyl or cyclopropyl groups () slow oxidative metabolism by cytochrome P450 enzymes.

- Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility but may reduce blood-brain barrier penetration.

- In Silico Tools : Use SwissADME or ADMET Predictor™ to model absorption and clearance .

What experimental approaches are recommended to validate target engagement in cellular models?

Q. Advanced (Biological Validation)

- Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein stability shifts upon compound treatment.

- Knockdown/Rescue Experiments : siRNA-mediated target knockdown followed by compound testing to assess dependency.

- Fluorescence Polarization : Quantifies binding affinity using fluorescently labeled probes (e.g., for enzyme inhibition assays) .

How can researchers address low yields in the final cyclization step of benzoxazine synthesis?

Q. Advanced (Synthesis Troubleshooting)

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (p-TsOH) to accelerate cyclization.

- Microwave Assistance : Reduce reaction time and improve yield via microwave-assisted synthesis (e.g., 100°C, 30 min).

- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates and adjust protecting groups (e.g., tert-butyl esters) .

What are the key considerations for designing derivatives with improved metabolic stability?

Q. Advanced (Medicinal Chemistry)

- Bioisosteric Replacement : Substitute labile esters with amides or heterocycles (e.g., oxadiazoles in ).

- Deuterium Incorporation : Replace hydrogen with deuterium at metabolic hotspots to slow CYP450-mediated degradation.

- Prodrug Strategies : Introduce phosphate or acyloxy groups for delayed release .

How can crystallography elucidate the binding mechanisms of benzoxazine-benzamide hybrids?

Q. Advanced (Structural Biology)

- Co-crystallization : Soak compounds into protein crystals (e.g., sirtuin 2 or PARP-1) and resolve structures to 2.0 Å resolution.

- Difference Maps : Analyze electron density to confirm ligand orientation and key interactions (e.g., π-π stacking with Phe residues).

- Mutagenesis : Validate binding residues (e.g., Gly360 in ) via alanine scanning .

What in vitro assays are most suitable for preliminary toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.